2-{[6-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide
CAS No.: 354554-43-1
Cat. No.: VC21481014
Molecular Formula: C26H26FN3OS2
Molecular Weight: 479.6g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 354554-43-1 |
|---|---|
| Molecular Formula | C26H26FN3OS2 |
| Molecular Weight | 479.6g/mol |
| IUPAC Name | 2-[(6-tert-butyl-3-cyano-4-thiophen-2-yl-5,6,7,8-tetrahydroquinolin-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide |
| Standard InChI | InChI=1S/C26H26FN3OS2/c1-26(2,3)16-6-11-21-19(13-16)24(22-5-4-12-32-22)20(14-28)25(30-21)33-15-23(31)29-18-9-7-17(27)8-10-18/h4-5,7-10,12,16H,6,11,13,15H2,1-3H3,(H,29,31) |
| Standard InChI Key | XWSWFCXSEXKTCE-UHFFFAOYSA-N |
| SMILES | CC(C)(C)C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C#N)C4=CC=CS4 |
| Canonical SMILES | CC(C)(C)C1CCC2=C(C1)C(=C(C(=N2)SCC(=O)NC3=CC=C(C=C3)F)C#N)C4=CC=CS4 |
Introduction
The compound 2-{[6-tert-butyl-3-cyano-4-(thiophen-2-yl)-5,6,7,8-tetrahydroquinolin-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a complex organic molecule featuring a tetrahydroquinoline backbone, a thiophene ring, and a fluorophenyl acetamide side chain. This structure suggests potential applications in pharmaceutical chemistry due to its diverse functional groups, which can interact with biological targets in various ways.
Biological Activity
While specific biological activity data for this compound are not mentioned in the search results, compounds with similar structures often exhibit potential as antimicrobial, anticancer, or anti-inflammatory agents due to their ability to interact with various biological targets.
Research Findings
-
Antimicrobial Activity: Compounds with heterocyclic rings and sulfanyl linkages can exhibit antimicrobial properties by disrupting microbial cell membranes or interfering with essential enzymes.
-
Anticancer Activity: The presence of a fluorophenyl group may contribute to anticancer activity by interacting with enzymes involved in cell proliferation.
-
Anti-inflammatory Activity: Some heterocyclic compounds have shown potential as anti-inflammatory agents by inhibiting enzymes like 5-lipoxygenase.
Data Tables
Due to the limited availability of specific data for this compound, the following table provides a general overview of the types of data that might be relevant:
| Property | Description |
|---|---|
| Molecular Formula | C_{x}H_{y}N_{z}O_{w}S_{v}F_{u} |
| Molecular Weight | Estimated based on formula |
| Synonyms | Not specified |
| Biological Activity | Potential antimicrobial, anticancer, anti-inflammatory |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume